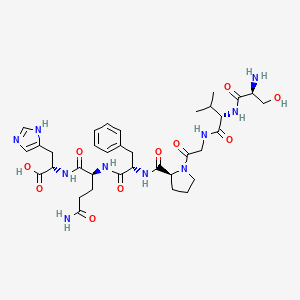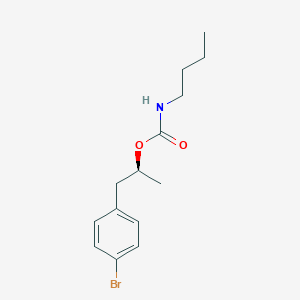
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further linked to a butylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate typically involves the following steps:
Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance the efficiency of the bromination and carbamoylation steps.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Amine and butyl alcohol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological research to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways.
Receptor Binding: It can bind to specific receptors, modulating their function and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-[(4-Bromophenyl)ethynyl]pyridine
Uniqueness
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is unique due to its specific structural features, such as the combination of a bromophenyl group with a butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
918441-57-3 |
|---|---|
Fórmula molecular |
C14H20BrNO2 |
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
[(2S)-1-(4-bromophenyl)propan-2-yl] N-butylcarbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-3-4-9-16-14(17)18-11(2)10-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
HIRKXDVNONDALU-NSHDSACASA-N |
SMILES isomérico |
CCCCNC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br |
SMILES canónico |
CCCCNC(=O)OC(C)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
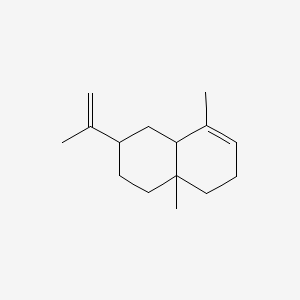
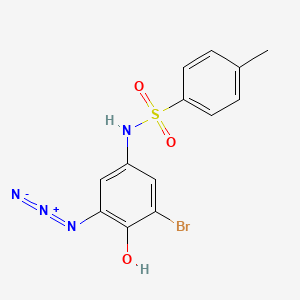
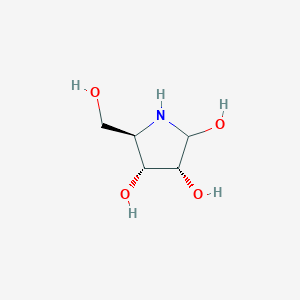

![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
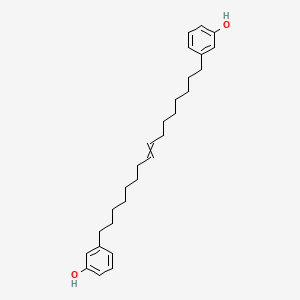
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
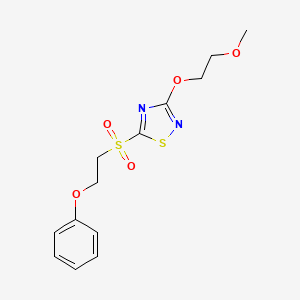
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)

